4-(5-Methoxy-1H-indol-3-YL)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185383-65-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(5-methoxy-1H-indol-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO2/c1-18-12-6-7-15-13(8-12)14(9-16-15)10-2-4-11(17)5-3-10/h6-10,16H,2-5H2,1H3 |
InChI Key |
KLFKYELPHJMWMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCC(=O)CC3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Methoxy 1h Indol 3 Yl Cyclohexanone
Retrosynthetic Analysis of 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone
Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the final product and works backward to identify potential starting materials. amazonaws.com For this compound, the primary disconnection is the carbon-carbon bond between the indole (B1671886) ring at the C3 position and the cyclohexanone (B45756) ring.
This disconnection suggests two principal synthetic strategies:
Formation of the indole ring onto a pre-existing cyclohexanone moiety. This approach would involve using a substituted cyclohexanone derivative as a key starting material in a classical indole synthesis reaction.
Attachment of a cyclohexanone ring to a pre-formed 5-methoxyindole (B15748). This strategy relies on the nucleophilic character of the indole C3 position to react with a suitable cyclohexanone electrophile or a precursor that can be converted to the cyclohexanone.
A plausible retrosynthetic pathway involves disconnecting the C3-C4' bond, leading to precursors such as 5-methoxyindole and an activated cyclohexanone derivative. Another significant disconnection can be made within the indole ring itself, pointing towards the foundational Fischer indole synthesis, which would construct the indole scaffold from simpler precursors like a substituted phenylhydrazine (B124118) and a ketone.
Classical and Established Synthetic Routes for Indole-Cyclohexanone Derivatives
Several classical methods for indole synthesis have been established for over a century and remain relevant in organic chemistry. mdpi.com
Fischer Indole Synthesis in the Context of this compound Precursorsamazonaws.comchemicalbook.com
The Fischer indole synthesis is a widely used chemical reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgtaylorandfrancis.com To synthesize the target molecule, this method would involve reacting 4-methoxyphenylhydrazine with a suitable cyclohexanedione derivative.
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
Table 1: Key Aspects of the Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | 4-methoxyphenylhydrazine and a cyclohexanedione derivative (e.g., 1,4-cyclohexanedione). |
| Conditions | Acidic catalysis (e.g., HCl, H₂SO₄, ZnCl₂, PPA). |
| Mechanism | Phenylhydrazone formation → tautomerization → wikipedia.orgwikipedia.org-sigmatropic rearrangement → cyclization → ammonia elimination. |
| Challenges | The regioselectivity can be an issue with substituted phenylhydrazines, potentially leading to mixtures of indole isomers. nih.gov |
Bischler–Möhlau and Hemetsberger Indole Syntheses Applied to Methoxyindole Formationchemicalbook.com
The Bischler–Möhlau indole synthesis is a method for synthesizing 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline. wikipedia.orgdbpedia.org While historically significant, its application is often limited by harsh reaction conditions and potentially low yields. wikipedia.org For the synthesis of a 5-methoxyindole derivative, this would involve reacting p-methoxyaniline with an appropriate α-haloketone. However, this method is primarily used for 2-substituted indoles and may not be the most direct route for the target structure. researchgate.netscispace.com
The Hemetsberger indole synthesis involves the thermal decomposition of α-azido-ethyl cinnamates to form indole-2-carboxylates. This method is also specialized and less commonly used for the specific substitution pattern required for this compound compared to the more versatile Fischer synthesis.
Strategies Involving Direct Coupling of Methoxyindoles and Cyclohexanonesmdpi.com
This approach leverages the inherent nucleophilicity of the C3 position of the indole ring. A direct coupling can be achieved via a Friedel-Crafts-type alkylation reaction. In this scenario, 5-methoxyindole would react with cyclohexanone or an activated derivative in the presence of an acid catalyst.
A plausible mechanism involves the protonation of the cyclohexanone carbonyl group by the acid, generating an electrophilic species that is then attacked by the electron-rich indole ring at the C3 position. acs.org
Table 2: Direct Coupling Reaction Parameters
| Parameter | Details |
|---|---|
| Nucleophile | 5-Methoxyindole |
| Electrophile | Cyclohexanone or an activated derivative (e.g., 4-hydroxycyclohexanone) |
| Catalyst | Brønsted or Lewis acids |
| Potential Outcome | Direct formation of the C-C bond between the indole and cyclohexanone moieties. |
Modern and Catalytic Synthetic Approaches to this compound
Modern synthetic chemistry often employs transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods. mdpi.commdpi.com
Transition Metal-Catalyzed Coupling Reactions for Indole-Cyclohexanone Linkagemdpi.com
Transition metals, particularly palladium, have become powerful tools for constructing C-C and C-N bonds in indole synthesis. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, provide versatile methods for functionalizing the indole core.
A potential strategy for synthesizing the target compound could involve a palladium-catalyzed C-H activation/functionalization. This advanced method would directly couple 5-methoxyindole with a cyclohexanone derivative. The reaction would likely proceed via the formation of a palladacycle intermediate, followed by coupling with the cyclohexanone component. nih.gov
Another approach is the Buchwald modification of the Fischer indole synthesis, which uses a palladium catalyst to couple aryl bromides with hydrazones, expanding the scope of the classical method. wikipedia.org
Table 3: Comparison of Synthetic Approaches
| Synthetic Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with a ketone/aldehyde. wikipedia.org | Widely applicable, uses simple starting materials. | Can lack regioselectivity, requires acidic conditions. nih.gov |
| Bischler-Möhlau Synthesis | Reaction of an α-haloketone with excess aniline. wikipedia.org | Provides 2-arylindoles. | Harsh conditions, often low yields, limited scope. wikipedia.orgresearchgate.net |
| Direct Friedel-Crafts Alkylation | Electrophilic substitution on the indole ring. | Potentially a one-step process. | Risk of over-alkylation, may require specific substrates. |
| Transition Metal-Catalyzed Coupling | C-H activation or cross-coupling reactions. mdpi.com | High efficiency, mild conditions, broad substrate scope. mdpi.com | Catalyst cost, sensitivity to air and moisture. |
Organocatalytic Enantioselective Synthesis of this compound
The asymmetric synthesis of β-indolyl ketones, such as this compound, is of significant interest due to the prevalence of chiral indole derivatives in biologically active compounds. Organocatalysis has emerged as a powerful tool for establishing stereocenters with high enantioselectivity. The primary approach for the enantioselective synthesis of the title compound involves the conjugate addition of 5-methoxyindole to an α,β-unsaturated cyclohexenone, often referred to as a Michael addition.
Chiral organocatalysts, such as bifunctional thioureas, squaramides, or phosphoric acids derived from Cinchona alkaloids or BINOL, are commonly employed to facilitate this transformation. These catalysts activate the reactants through hydrogen bonding and/or by forming a chiral environment around the transition state, thereby directing the stereochemical outcome.
For instance, a chiral thiourea (B124793) catalyst can simultaneously activate the cyclohexenone by hydrogen bonding to the carbonyl oxygen and the indole N-H, bringing the two reactants into proximity within a chiral pocket. This dual activation facilitates the nucleophilic attack of the indole at the β-position of the cyclohexenone, leading to the formation of the desired product with high enantiomeric excess (ee).
Table 1: Representative Organocatalysts for Enantioselective Michael Addition of Indoles to Enones
| Catalyst Type | Chiral Scaffold | Activating Groups | Typical Catalyst Loading (mol%) |
| Thiourea | Cinchona Alkaloid | Thiourea, Tertiary Amine | 5-20 |
| Squaramide | Amino Acid | Squaramide, Tertiary Amine | 1-10 |
| Phosphoric Acid | BINOL | Phosphoric Acid | 5-15 |
The choice of solvent, temperature, and catalyst loading are crucial parameters that need to be optimized to achieve high yields and enantioselectivities. Solvents such as toluene, dichloromethane, and ethers are commonly used, with reactions often performed at low temperatures to enhance stereocontrol.
One-Pot Synthetic Procedures for Indole-Cyclohexanone Scaffolds
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and time efficiency by avoiding the isolation and purification of intermediates. For the construction of indole-cyclohexanone scaffolds, several one-pot strategies have been developed.
One such approach involves a domino reaction sequence. For example, a multicomponent reaction could be envisioned where 5-methoxyphenylhydrazine, a diketone, and another suitable reactant are combined in a single vessel. This could proceed through an initial condensation to form a hydrazone, followed by an in-situ Fischer indolization and subsequent cyclization to form the cyclohexanone ring.
Another one-pot strategy could involve the in-situ generation of a reactive electrophile from a more stable precursor. For instance, a diol or a protected ketone could be converted to an α,β-unsaturated cyclohexenone under the reaction conditions, which then immediately reacts with 5-methoxyindole present in the same pot.
Microwave-assisted one-pot syntheses have also gained traction, as they can significantly accelerate reaction times and improve yields. A one-pot, three-component Fischer indolisation followed by a copper(I)-catalyzed N-arylation has been successfully demonstrated for the synthesis of N-arylindoles, and a similar strategy could be adapted for the C3-alkylation of indoles with a cyclohexanone precursor.
Green Chemistry Considerations and Sustainable Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. For the synthesis of this compound, several green chemistry considerations can be applied to develop more sustainable and environmentally friendly processes.
The use of heterogeneous solid acid catalysts is a prominent green approach. Catalysts such as acid-activated montmorillonite, sulfated zirconia, or sulfonic acid-functionalized polymers can replace traditional homogeneous Lewis or Brønsted acids. researchgate.net These solid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, reduced corrosion, and often milder reaction conditions. For example, the Friedel-Crafts alkylation of 5-methoxyindole with a cyclohexenone precursor could be performed using a recyclable solid acid catalyst under solvent-free or solvent-minimal conditions.
The choice of solvent is another critical aspect of green chemistry. The replacement of hazardous and volatile organic solvents with greener alternatives such as water, ethanol, or bio-derived solvents is highly desirable. In some cases, reactions can be performed under solvent-free conditions, particularly with the use of solid-supported catalysts or microwave irradiation.
Furthermore, the development of one-pot procedures, as discussed in the previous section, aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste generation. Atom economy is another important consideration, and reaction pathways that maximize the incorporation of all reactant atoms into the final product are preferred.
Detailed Reaction Mechanism Elucidation for Key Synthetic Steps of this compound
The synthesis of this compound typically proceeds via a Friedel-Crafts alkylation or a Michael addition mechanism. The elucidation of these mechanisms is crucial for understanding the reaction pathway and for optimizing reaction conditions.
In an acid-catalyzed Friedel-Crafts type reaction, the cyclohexenone is first protonated by the acid catalyst, which enhances its electrophilicity. The electron-rich 5-methoxyindole then acts as a nucleophile, attacking the electron-deficient β-carbon of the activated cyclohexenone. This results in the formation of a resonance-stabilized cationic intermediate. Subsequent deprotonation of this intermediate regenerates the aromaticity of the indole ring and yields the final product. The methoxy (B1213986) group at the 5-position of the indole ring increases its electron density, thereby enhancing its nucleophilicity and facilitating the electrophilic aromatic substitution at the C3 position.
Alternatively, the reaction can proceed through a Michael addition pathway, especially under base-catalyzed or organocatalytic conditions. In this case, the indole N-H is deprotonated by a base to form an indolide anion, which is a potent nucleophile. This anion then undergoes a 1,4-conjugate addition to the α,β-unsaturated cyclohexenone. The resulting enolate intermediate is then protonated, either by a proton source in the reaction mixture or during aqueous workup, to afford the final this compound. In organocatalytic variants, non-covalent interactions, such as hydrogen bonding, play a key role in activating the reactants and controlling the stereochemistry of the addition.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. Several parameters can be systematically varied to maximize the product yield and, in the case of enantioselective synthesis, the enantiomeric excess.
Catalyst Selection and Loading: The choice of catalyst is paramount. For Friedel-Crafts reactions, a range of Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) and Brønsted acids (e.g., H₂SO₄, p-TsOH) can be screened. For organocatalytic Michael additions, different classes of catalysts (thioureas, squaramides, phosphoric acids) with varying chiral backbones and functionalities should be evaluated. The catalyst loading is typically optimized to find the lowest effective amount that provides a high reaction rate and yield, usually in the range of 1-20 mol%.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. A screening of various solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, THF, acetonitrile) and polar protic (e.g., ethanol, methanol), is often necessary. In some cases, solvent-free conditions may prove to be the most effective.
Temperature: The reaction temperature can affect both the reaction rate and selectivity. While higher temperatures generally lead to faster reactions, they can also result in the formation of side products and, in asymmetric catalysis, lower enantioselectivity. Therefore, a temperature profile study is often conducted, typically ranging from -78 °C to reflux conditions, to identify the optimal balance.
Reactant Concentration and Stoichiometry: The concentration of the reactants can influence the reaction kinetics. The stoichiometry of the indole and cyclohexenone precursor is also a key parameter to optimize, with a slight excess of one reactant sometimes being beneficial for driving the reaction to completion.
Table 2: Illustrative Optimization of Reaction Conditions for the Synthesis of an Indole-Cyclohexanone Adduct
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (10) | Dichloromethane | 25 | 12 | 65 |
| 2 | AlCl₃ (10) | Dichloromethane | 25 | 12 | 72 |
| 3 | ZnCl₂ (10) | Dichloromethane | 25 | 12 | 58 |
| 4 | AlCl₃ (10) | Toluene | 25 | 12 | 68 |
| 5 | AlCl₃ (10) | Dichloromethane | 0 | 24 | 75 |
| 6 | AlCl₃ (5) | Dichloromethane | 0 | 24 | 70 |
| 7 | AlCl₃ (10) | Dichloromethane | 40 | 6 | 78 |
This table is a representative example and does not correspond to the specific synthesis of the title compound but illustrates a typical optimization process.
By systematically varying these parameters, an optimized protocol can be established to provide this compound in high yield and purity.
Advanced Spectroscopic and Chromatographic Characterization in Research of 4 5 Methoxy 1h Indol 3 Yl Cyclohexanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone and its Analogs
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon resonances. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the 5-methoxyindole (B15748) ring, the aliphatic protons of the cyclohexanone (B45756) ring, the methoxy (B1213986) group, and the N-H proton of the indole (B1671886). The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the identification of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. beilstein-journals.org
The aromatic region of the ¹H NMR spectrum would feature signals for H-2, H-4, H-6, and H-7 of the indole nucleus. The methoxy group would appear as a sharp singlet, typically around 3.8 ppm. The protons on the cyclohexanone ring would present as complex multiplets in the aliphatic region.
The ¹³C NMR spectrum would show a characteristic signal for the ketone carbonyl carbon (C=O) around 210 ppm. The methoxy carbon signal typically appears around 55-56 ppm. researchgate.net Aromatic carbons would resonate in the 100-157 ppm range, while the aliphatic carbons of the cyclohexanone ring would appear further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | DEPT Information |
|---|---|---|---|
| 1 (N-H) | ~8.1 (s, br) | - | - |
| 2 | ~7.1 (d) | ~124 | CH |
| 3 | - | ~114 | Quaternary C |
| 3a | - | ~128 | Quaternary C |
| 4 | ~7.2 (d) | ~112 | CH |
| 5 | - | ~155 | Quaternary C |
| 6 | ~6.8 (dd) | ~113 | CH |
| 7 | ~7.0 (d) | ~101 | CH |
| 7a | - | ~132 | Quaternary C |
| 5-OCH₃ | ~3.8 (s) | ~56 | CH₃ |
| 1' | - | ~211 | Quaternary C (C=O) |
| 2', 6' | ~2.4-2.6 (m) | ~41 | CH₂ |
| 3', 5' | ~1.9-2.1 (m) | ~30 | CH₂ |
Note: Predicted values are based on data from analogous indole and cyclohexanone structures. Actual values may vary depending on solvent and experimental conditions.
While 1D NMR provides information about the types and electronic environments of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between atoms. science.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com It would be used to trace the connectivity within the cyclohexanone ring by identifying correlations between adjacent methylene and methine protons. It would also confirm the coupling between the aromatic protons on the indole ring (e.g., H-6 and H-7).
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This allows for the unambiguous assignment of each carbon atom that bears protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.commdpi.com Key HMBC correlations would include those from the H-2 proton to C-3 and C-3a, from the H-4' methine proton to the indole C-3, and from the methoxy protons to C-5, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. nih.gov For this compound, NOESY could reveal the spatial relationship between the indole ring and the cyclohexanone ring, helping to determine the preferred conformation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis of this compound
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. rsc.org For this compound (C₁₅H₁₇NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern would be characteristic of the indole and cyclohexanone moieties. Key fragmentation pathways could include the loss of the methoxy group, cleavage of the cyclohexanone ring, and fragmentation of the indole nucleus.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|
Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Interactions in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. qiboch.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent peak is expected to be the strong C=O stretching vibration of the ketone, typically found in the range of 1700-1725 cm⁻¹. qiboch.comlibretexts.org The N-H stretch of the indole ring would appear as a sharp to moderately broad band around 3300-3500 cm⁻¹. libretexts.org Other significant absorptions include the C-O stretch of the methoxy group, C-H stretches from the aromatic and aliphatic portions, and C=C stretching vibrations from the aromatic ring. pressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~3400 | N-H Stretch (Indole) | Medium, Sharp |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2950-2850 | Aliphatic C-H Stretch | Strong |
| ~1715 | C=O Stretch (Ketone) | Strong, Sharp |
| ~1620, ~1470 | Aromatic C=C Stretch | Medium-Strong |
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Conjugation and Electronic Properties of this compound
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. physchemres.org The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or cyclohexane (B81311), is expected to show absorption bands characteristic of the indole nucleus, which arise from π-π* electronic transitions. researchgate.net The presence of the methoxy group, an electron-donating substituent, may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| λ_max (nm) | Electronic Transition |
|---|---|
| ~220 | π → π* |
X-Ray Crystallography for Definitive Three-Dimensional Structure and Solid-State Conformation of this compound
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the only definitive, high-resolution, three-dimensional model of a molecule in the solid state. mdpi.com A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.
This technique would confirm the connectivity established by NMR and provide crucial stereochemical information. It would reveal the conformation of the cyclohexanone ring, which is expected to adopt a stable chair conformation. researchgate.net Furthermore, it would define the relative orientation of the bulky indole substituent on the cyclohexanone ring (axial vs. equatorial) and the rotational conformation around the C3-C4' bond. Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which govern the solid-state structure.
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isolation of this compound from Reaction Mixtures
The synthesis of this compound necessitates rigorous analytical methods to confirm its identity, assess its purity, and isolate it from complex reaction matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques in this regard, offering high resolution, sensitivity, and specificity. These methods are crucial for both qualitative and quantitative analysis, ensuring the final compound meets the stringent purity requirements for research applications.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis and purification of indole derivatives due to their moderate polarity. nih.govnih.gov This technique is adept at separating the target compound from starting materials, by-products, and other impurities generated during synthesis.
Purity Assessment: For purity assessment, an analytical RP-HPLC method is developed. The principle involves injecting a small, dissolved sample onto a nonpolar stationary phase (typically a C8 or C18 column). A polar mobile phase is then pumped through the column. nih.govcetjournal.it Compounds in the mixture separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds, like the target molecule, interact more strongly with the stationary phase and thus have longer retention times.
A typical HPLC system for analyzing this compound would employ a C18 column and a gradient elution method. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of organic solvent), is often necessary to achieve adequate separation of all components in a reaction mixture within a reasonable timeframe. nih.gov Detection is commonly achieved using a UV-Vis detector, as the indole ring system possesses a strong chromophore that absorbs UV light, typically around 280 nm. cetjournal.itoup.com The purity of the compound is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.
Isolation from Reaction Mixtures: For the isolation of this compound, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. sielc.com After a synthetic reaction, the crude product mixture is first subjected to preliminary purification steps such as extraction or flash chromatography. The resulting enriched fraction is then injected onto the preparative HPLC system. Fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC) are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound.
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Instrument | Standard HPLC System with UV-Vis Detector | Preparative HPLC System with Fraction Collector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Column Temperature | 30 °C | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound can present challenges for GC analysis, derivatization can be employed to increase its volatility and thermal stability. jfda-online.com
Purity Assessment and Identification: For GC-MS analysis, the sample is first vaporized in a heated injector and then carried by an inert gas (e.g., helium) through a capillary column. notulaebotanicae.ro The column, typically coated with a nonpolar or mid-polar stationary phase like a polysiloxane (e.g., HP-5MS), separates components based on their boiling points and interactions with the stationary phase. oup.comnotulaebotanicae.ro
As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). oup.com The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the cyclohexanone and methoxyindole moieties. nih.gov For instance, fragmentation of the pentyl group from related indole structures is a common observation. oup.com This allows for unambiguous identification of the compound and any impurities present in the sample.
In some cases, to enhance volatility, the ketone group can be derivatized, or the N-H of the indole can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This process replaces the active hydrogen with a less polar trimethylsilyl (B98337) group, often leading to sharper peaks and better chromatographic performance.
Table 2: Hypothetical GC-MS Parameters for Analysis of this compound
| Parameter | Setting |
| Instrument | Gas Chromatograph coupled to a Mass Selective Detector |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source | Electron Impact (EI) at 70 eV |
| Ion Source Temp | 230 °C |
| Mass Range | 40-550 amu |
The strategic application of HPLC and GC-MS is fundamental to the research and development of this compound. HPLC provides a robust platform for both purity verification and preparative isolation, while GC-MS offers an orthogonal method for definitive structural confirmation and the detection of volatile impurities. Together, these advanced chromatographic techniques ensure the high quality and reliability of the compound for subsequent scientific investigation.
Computational and Theoretical Chemistry Studies of 4 5 Methoxy 1h Indol 3 Yl Cyclohexanone
Quantum Chemical Calculations (DFT) on Electronic Structure, Stability, and Reactivity of 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. nih.gov DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters that describe the molecule's stability and reactivity. tandfonline.comnih.gov
The electronic structure of this compound is characterized by the distribution of electrons across the molecule. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. dntb.gov.ua For this compound, the electron-rich indole (B1671886) ring is expected to be the primary contributor to the HOMO, while the LUMO may be distributed over the entire π-system.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the oxygen atom of the carbonyl group and the methoxy (B1213986) group, along with the nitrogen atom of the indole ring, would represent regions of negative potential (nucleophilic sites), while the hydrogen on the indole nitrogen and hydrogens on the cyclohexanone (B45756) ring would be areas of positive potential (electrophilic sites).
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These parameters are crucial for understanding the molecule's interaction behavior in chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Description | Predicted Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.6 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.3 eV |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.5 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 2.68 eV |
Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound is not rigid due to the flexibility of the cyclohexanone ring and the rotation around the single bond connecting the two ring systems. Conformational analysis is essential to identify the most stable, low-energy arrangements of the atoms.
The cyclohexanone ring typically adopts a chair conformation to minimize angular and torsional strain. The bulky 4-(5-methoxy-1H-indol-3-yl) substituent can be positioned in either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the equatorial conformation is generally more stable for large substituents. sapub.org Therefore, it is highly probable that the indolyl group predominantly occupies the equatorial position on the cyclohexanone ring.
Molecular mechanics (MM) force fields are used to rapidly calculate the potential energy of different conformations. By systematically rotating the rotatable bonds and performing energy minimization, a potential energy landscape can be generated. This landscape reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.
Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time at a given temperature. MD simulations provide insights into the dynamic behavior of the molecule, including the transitions between different conformations and the relative populations of each conformer in a given environment.
Table 2: Predicted Relative Energies of Cyclohexanone Conformers
| Conformer | Substituent Position | Key Steric Interaction | Predicted Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Chair 1 | Equatorial | Minimal | 0.00 | >99% |
| Chair 2 | Axial | 1,3-Diaxial | > 4.0 | <1% |
| Twist-Boat | - | Flagpole | > 5.0 | <0.1% |
Molecular Docking and Dynamics Simulations for Potential Receptor-Ligand Interactions of this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Indole derivatives are known to interact with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. researchgate.netjmchemsci.com
The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding affinity, typically expressed as a binding energy (kcal/mol), with more negative values indicating stronger binding. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. For this compound, the indole NH group and the carbonyl oxygen can act as hydrogen bond donors and acceptors, while the aromatic indole ring can participate in hydrophobic and π-stacking interactions.
Following docking, molecular dynamics simulations can be performed on the receptor-ligand complex to assess its stability over time. These simulations provide a more dynamic and realistic view of the binding, showing how the ligand and receptor adapt to each other and confirming the stability of the predicted binding mode.
Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target
| Parameter | Result |
| Protein Target (PDB ID) | Example: 1KZN (DNA Gyrase) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP-73, GLY-77, ILE-78, ALA-47 |
| Types of Interactions | Hydrogen bond with ASP-73 (via indole NH), Hydrophobic interactions with ILE-78 and ALA-47 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target, thereby guiding the design of more potent analogs. eurjchem.comacs.org
The first step in QSAR modeling is to generate a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values). nih.gov Next, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).
Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that links a combination of these descriptors to the observed activity. nih.gov The predictive power of the model is assessed through internal and external validation techniques. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Table 4: Example of a QSAR Model Equation
| Component | Description |
| Example Equation | pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Volume) + 1.2 * (H-Bond Donors) + C |
| Statistical Parameters | R² = 0.85, Q² = 0.75 |
| Interpretation | This hypothetical model suggests that biological activity (pIC₅₀) increases with higher lipophilicity (LogP) and more hydrogen bond donors, but decreases with larger molecular volume. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound
Computational methods can accurately predict spectroscopic data, such as NMR and IR spectra, which are essential for structural elucidation. DFT calculations are commonly used for this purpose. dntb.gov.ua
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are then compared to experimental values. A good correlation between the predicted and observed spectra provides strong evidence for the proposed molecular structure.
Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. These frequencies correspond to the peaks observed in an IR spectrum. researchgate.net Characteristic peaks, such as the N-H stretch of the indole, the C=O stretch of the cyclohexanone, and the C-O stretch of the methoxy group, can be predicted and compared with experimental data to confirm the presence of these functional groups. researchgate.net
This comparison between theoretical and experimental spectra is a powerful tool for verifying the identity and purity of a synthesized compound. Discrepancies can point to structural misassignments or the presence of impurities.
Table 5: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C=O (Cyclohexanone) | 209.5 | 210.2 |
| Indole C2 | 124.8 | 125.1 |
| Indole C3 | 115.3 | 115.9 |
| Methoxy C | 55.4 | 55.8 |
Structure Activity Relationship Sar and Derivatization Studies of 4 5 Methoxy 1h Indol 3 Yl Cyclohexanone
Systematic Modification of the Indole (B1671886) Moiety in 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone
The nitrogen atom of the indole ring (N-1) is a common site for substitution to modulate pharmacokinetic and pharmacodynamic properties. Alkylation, arylation, and acylation at this position can significantly impact a molecule's interaction with its biological target.
In related indole structures, N-alkylation has been shown to influence biological outcomes. For instance, studies on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives demonstrated that the N-methyl group was a key component of the synthesized bioactive compounds. nih.govrsc.org While direct SAR data for N-1 substitution on this compound is not extensively detailed in the available literature, general principles suggest that introducing small alkyl groups like methyl or ethyl could enhance lipophilicity, potentially affecting cell permeability and metabolic stability. Larger or more polar substituents would be expected to alter the steric and electronic profile more dramatically, which could either enhance or diminish activity depending on the specific target interactions.
Table 1: Hypothetical N-1 Substitutions and Expected Physicochemical Impact
| R Group at N-1 | Expected Change in Lipophilicity | Potential Impact on Activity |
|---|---|---|
| -H (Parent) | Baseline | Reference activity |
| -CH₃ | Increase | May improve cell permeability |
| -CH₂CH₃ | Further Increase | Potential for steric hindrance |
| -C(O)CH₃ (Acetyl) | Decrease | May alter H-bonding capacity |
The 5-methoxy group is a critical feature, as its electron-donating nature enhances the reactivity of the indole nucleus. chim.it Modifications of this group or its position are key strategies in SAR studies.
The position of the methoxy (B1213986) group on the indole ring also dictates its electronic influence and, consequently, its reactivity and biological interactions. Moving the methoxy group from C-5 to other positions like C-4, C-6, or C-7 would alter the electron density distribution across the indole ring, likely leading to different biological activities. For example, in some classes of 2-benzylidene-1-indanone (B110557) derivatives, a 4-methoxy substitution on the indanone ring was found to be preferable for activity at certain receptors compared to 5-methoxy or 5,6-dimethoxy substitutions. nih.gov
Table 2: Bioisosteric Replacements for the C-5 Methoxy Group
| Substitution at C-5 | Rationale for Modification |
|---|---|
| -OCH₂CH₃ (Ethoxy) | Increase lipophilicity, probe for larger binding pocket |
| -OH (Hydroxy) | Introduce H-bond donor/acceptor, potential metabolic site |
| -F (Fluoro) | Block metabolism, alter electronics, similar size |
| -Cl (Chloro) | Increase lipophilicity, alter electronics |
While C-3 is occupied by the cyclohexanone (B45756) moiety, other positions on the indole ring (C-2, C-4, C-6, and C-7) are viable for modification.
C-2 Position: The C-2 position is often substituted to explore steric and electronic effects. In a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, the introduction of a methyl group at the C-2 position was found to be compatible with potent activity. nih.gov Introducing small alkyl or aryl groups at C-2 of the target compound could modulate its binding affinity.
C-4, C-6, and C-7 Positions: Substitutions on the benzene (B151609) portion of the indole ring can significantly impact electronic properties and provide new interaction points. Halogenation (e.g., with chlorine or fluorine) or the introduction of other small electron-donating or electron-withdrawing groups at these positions can fine-tune the molecule's properties. For instance, in indolines, substitutions at the C5 and C6 positions have been achieved through directed C-H olefination. acs.org While the synthesis of 4,5,6,7-tetrahydroindol-4-ones is well-established, specific derivatization at these positions on the fully aromatic indole core of the target compound would require dedicated synthetic routes. nih.gov
Systematic Modification of the Cyclohexanone Moiety in this compound
The cyclohexanone ring offers several avenues for modification, including alteration of the carbonyl group and substitution on the saturated carbon framework.
The carbonyl group is a key functional handle that can be readily transformed into other functionalities. Reductive amination is one of the most common and valuable modifications, converting the ketone into a primary, secondary, or tertiary amine. researchgate.netmdpi.com This transformation drastically changes the physicochemical properties of the moiety, introducing a basic center that can form salt bridges and engage in hydrogen bonding.
The reduction of the carbonyl to a hydroxyl group is another fundamental transformation. This creates a chiral center and introduces both hydrogen bond donor and acceptor capabilities, which can lead to new interactions with a biological target. The resulting diastereomers (cis and trans relative to the indole group) would likely exhibit different biological activities, a common phenomenon in drug-receptor interactions.
Table 3: Modifications of the Cyclohexanone Carbonyl Group
| Resulting Functional Group | Reaction Type | Potential Impact on Properties |
|---|---|---|
| -OH (Hydroxyl) | Reduction | Introduces chirality and H-bonding capabilities |
| -NH₂ (Primary Amine) | Reductive Amination | Introduces a basic center, H-bonding |
| -NHR (Secondary Amine) | Reductive Amination | Modulates basicity and lipophilicity |
Introducing substituents onto the cyclohexanone ring can explore steric limits within a binding pocket and influence the conformational preference of the ring. Alkylation at the C-2 or C-3 positions (alpha to the carbonyl or the indole, respectively) is a common strategy. The synthesis of substituted anilines from variously substituted cyclohexanones highlights the tolerance of synthetic methods for such modifications. bohrium.comresearchgate.netacs.org
In related structures, such as 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, the stereochemistry of the substituents on the cyclohexane (B81311) ring was shown to be a determinant of biological activity. nih.gov Similarly, introducing alkyl groups onto the cyclohexanone ring of this compound would create new stereocenters, and the resulting stereoisomers would need to be evaluated independently to establish a clear SAR.
Stereochemical Modifications of the Cyclohexanone Ring
The stereochemistry of the cyclohexanone ring in analogs of this compound is a critical determinant of their biological activity. The orientation of substituents on this ring can significantly impact how the molecule interacts with its biological target. Studies on related compounds have shown that the relative orientation of the indole moiety and other substituents on the cyclohexanone ring can lead to substantial differences in potency.
For instance, in a series of α,β-unsaturated carbonyl-based cyclohexanone derivatives, the spatial arrangement of functional groups was found to be crucial for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov The cis and trans isomers of such compounds often exhibit distinct biological profiles due to the different ways they present their pharmacophoric features to the binding site of a receptor or enzyme.
Table 1: Impact of Stereochemistry on Biological Activity in Related Cyclohexanone Derivatives
| Compound Series | Stereochemical Variation | Observed Impact on Biological Activity | Reference |
| α,β-Unsaturated Carbonyl Cyclohexanones | Introduction of various substituents | Potent inhibitory activity against AChE and Aβ aggregation. | nih.gov |
| Generic Indolyl-Cyclohexanones | Cis/trans isomerism | Expected to significantly alter binding affinity and efficacy. | General Medicinal Chemistry Principles |
Investigation of the Linker Region (Indole C-3 to Cyclohexanone C-4) and its Influence on Biological Activity
The linker region connecting the C-3 position of the indole ring to the C-4 position of the cyclohexanone ring plays a pivotal role in defining the spatial relationship between these two key moieties. Modifications to this linker, such as altering its length, rigidity, or composition, can significantly modulate the biological activity of the resulting analogs.
Research on various classes of bioactive molecules has demonstrated the importance of the linker in optimizing interactions with the target protein. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, the nature of the fragment linking the indole and the trimethoxyphenyl ring was a key focus of the design strategy to achieve potent inhibition of tubulin polymerization. nih.gov
Bioisosteric replacement is a common strategy employed in medicinal chemistry to fine-tune the properties of a linker. This involves substituting a group of atoms with another group that has similar physical or chemical properties. Such modifications can affect the molecule's conformation, flexibility, and ability to form hydrogen bonds, all of which can influence its interaction with a biological target. While direct studies on the linker of this compound are limited, it is a prime target for modification in analog design. For example, replacing the direct carbon-carbon bond with short alkyl chains, amides, or other functional groups would alter the distance and relative orientation of the indole and cyclohexanone rings, likely leading to a different pharmacological profile.
Table 2: Potential Linker Modifications and Their Predicted Impact
| Linker Modification | Predicted Effect on Molecular Properties | Potential Impact on Biological Activity |
| Introduction of a short alkyl chain | Increased flexibility and altered distance between rings. | May allow for better accommodation in the binding pocket, potentially increasing affinity. |
| Incorporation of an amide group | Increased rigidity and introduction of hydrogen bonding capabilities. | Could lead to new, specific interactions with the target, enhancing potency and selectivity. |
| Bioisosteric replacement (e.g., with an ether or thioether) | Altered bond angles, polarity, and metabolic stability. | May improve pharmacokinetic properties and modify the binding mode. |
Rational Design and Synthesis of Advanced Analogs and Prodrugs of this compound
The rational design of advanced analogs of this compound leverages the insights gained from SAR studies to create new molecules with improved therapeutic properties. This process often involves computational modeling to predict how structural changes will affect binding to the target, followed by chemical synthesis and biological evaluation.
The synthesis of indole derivatives is a well-established field of organic chemistry, with numerous methods available for modifying the indole nucleus and introducing various substituents. mdpi.commdpi.comfrontiersin.org For instance, functionalization of the indole ring, such as at the N-1, C-2, or other positions on the benzene portion of the indole, can be achieved through a variety of chemical reactions. These modifications can influence the electronic properties and steric bulk of the molecule, which in turn can affect its biological activity.
Prodrug design is another important strategy for optimizing the therapeutic potential of a lead compound. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. taylorfrancis.comnih.gov This approach can be used to improve a drug's solubility, permeability, stability, and pharmacokinetic profile. For indole-based compounds, prodrug strategies might involve esterification or amidation of functional groups, or the attachment of a promoiety that is cleaved off to release the active drug at the site of action. For example, a phosphate (B84403) prodrug of an indole derivative has been shown to act as a vascular disrupting agent in vivo. mdpi.com
Table 3: Strategies for the Rational Design of Analogs and Prodrugs
| Design Strategy | Example Modification | Desired Outcome |
| Analog Design | Substitution on the indole ring (e.g., at N-1 or C-2). | Enhanced potency, selectivity, or altered pharmacological profile. |
| Modification of the cyclohexanone ring (e.g., introduction of spirocycles). | Increased structural complexity and potentially novel biological activities. | |
| Prodrug Design | Attachment of a phosphate group to a hydroxylated analog. | Improved water solubility for parenteral administration. |
| Esterification of a carboxylic acid-containing analog. | Enhanced membrane permeability and oral bioavailability. |
Pharmacophore Identification and Validation from SAR Studies of this compound
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exhibit a specific biological activity. The identification of a pharmacophore is a crucial step in drug discovery, as it provides a blueprint for the design of new, potent, and selective ligands. Pharmacophore models are typically developed based on the SAR of a series of active compounds. mdpi.comproceedings.sciencenih.govtandfonline.com
For a series of compounds related to this compound, a pharmacophore model would likely include key features such as:
A hydrogen bond donor/acceptor from the indole N-H group.
A hydrophobic region corresponding to the indole ring system.
A hydrogen bond acceptor from the cyclohexanone carbonyl group.
Specific spatial relationships between these features.
Once a pharmacophore hypothesis is generated, it must be validated to ensure its predictive power. This is typically done by using the model to screen a database of compounds and assessing its ability to distinguish between known active and inactive molecules. A validated pharmacophore model can then be used for virtual screening to identify novel chemical scaffolds with the desired biological activity. benthamdirect.com
Table 4: Putative Pharmacophoric Features of this compound and Their Significance
| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Role in Biological Activity |
| Hydrogen Bond Donor | Indole N-H | Key interaction with a hydrogen bond acceptor on the target protein. |
| Aromatic/Hydrophobic Region | Indole Ring System | Van der Waals interactions and potential π-π stacking with aromatic residues in the binding site. |
| Hydrogen Bond Acceptor | Cyclohexanone Carbonyl Oxygen | Forms a hydrogen bond with a donor group on the target. |
| Hydrophobic Region | Cyclohexanone Ring | Contributes to overall binding affinity through hydrophobic interactions. |
Biological Activity and Mechanistic Investigations of 4 5 Methoxy 1h Indol 3 Yl Cyclohexanone in Vitro/preclinical Focus
Receptor Binding Affinity and Functional Studies of 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone
No publicly available data exists on the receptor binding profile of this compound.
Interaction with Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT4)
There is no information regarding the binding affinity or functional activity of this compound at serotonin receptors.
Interaction with Melatonin (B1676174) Receptors (e.g., MT1, MT2)
Research detailing the interaction between this compound and melatonin receptors has not been published. While the 5-methoxy group on the indole (B1671886) ring is important for the activity of other melatonergic ligands, the specific contribution of the cyclohexanone (B45756) group at the 3-position is unknown. nih.gov
Exploration of Other G Protein-Coupled Receptors (GPCRs)
The broader screening of this compound against other GPCRs has not been reported in the scientific literature.
Enzyme Inhibition Profiling of this compound (e.g., Monoamine Oxidase, Kinases)
There are no published studies evaluating the inhibitory activity of this compound against enzymes such as monoamine oxidase or various kinases.
Cellular Assays for Investigating Biological Responses and Signaling Pathways Modulated by this compound
No data from cellular assays investigating the biological effects or modulated signaling pathways of this compound are available.
Assessment of Cell Viability and Proliferation in Mechanistic Studies
There are no reports on the effects of this compound on cell viability or proliferation.
Modulation of Apoptosis and Cell Cycle Regulation Pathways
There is currently no available scientific literature detailing the effects of this compound on apoptosis and cell cycle regulation. While other indole-containing compounds have been investigated for their potential to induce programmed cell death and alter cell cycle progression in cancer cell lines, specific data for this compound, such as its impact on caspase activation, regulation of Bcl-2 family proteins, or its ability to cause cell cycle arrest at specific checkpoints, remains uncharacterized.
Investigations into Neuroprotective Mechanisms (e.g., Antioxidant Activity, Amyloid-β Modulation)
Specific investigations into the neuroprotective mechanisms of this compound are not present in the current body of scientific research. The indole scaffold is a component of many molecules with known antioxidant and neuroprotective properties, often through mechanisms like scavenging reactive oxygen species or modulating pathways implicated in neurodegenerative diseases, such as the aggregation of amyloid-β peptides. However, dedicated studies to evaluate whether this compound possesses similar activities, and to what extent, have not been published.
Preclinical In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Mechanistic Understanding of this compound
A comprehensive in vitro ADMET profile for this compound is not available in the public domain. Such studies are crucial in early drug discovery to predict the pharmacokinetic and safety properties of a compound.
In Vitro Metabolic Stability and Metabolite Identification
There are no published studies on the in vitro metabolic stability of this compound. Research in this area would typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic clearance and to identify the major metabolites formed through enzymatic reactions, such as those mediated by cytochrome P450 enzymes. This information is fundamental to understanding the compound's potential lifespan in the body.
Membrane Permeability and Blood-Brain Barrier Penetration Studies (In Vitro Models)
Data from in vitro models assessing the membrane permeability and potential for blood-brain barrier (BBB) penetration of this compound are currently unavailable. Standard assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using cell-based models like Caco-2 or hCMEC/D3, would be necessary to evaluate its ability to cross biological membranes, a key factor for oral absorption and for reaching targets within the central nervous system.
Mechanistic Insights into Cellular Toxicity (e.g., Cytotoxicity Assays without Safety Profile)
Mechanistic insights into the cellular toxicity of this compound are yet to be established through published research. Standard cytotoxicity assays, such as MTT or LDH release assays, performed on various cell lines, would be required to determine the compound's potential to cause cell death and to elucidate the underlying mechanisms of toxicity.
Antimicrobial and Antiviral Activity Investigations of this compound in Preclinical Models
There is no scientific literature available that investigates the potential antimicrobial or antiviral activities of this compound. While the indole nucleus is a feature of some antimicrobial and antiviral agents, specific screening of this compound against a panel of bacteria, fungi, or viruses has not been reported.
Advanced Applications and Future Research Directions for 4 5 Methoxy 1h Indol 3 Yl Cyclohexanone
4-(5-Methoxy-1H-indol-3-YL)cyclohexanone as a Chemical Probe for Biological Target Identification
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The indole (B1671886) scaffold is a versatile component in the design of such probes due to its ability to mimic the structures of protein components. sci-hub.se this compound, with its distinct structural features—the electron-rich 5-methoxyindole (B15748) system and the flexible cyclohexanone (B45756) ring—possesses the potential to serve as a chemical probe for identifying and validating novel biological targets.
The indole ring and its derivatives are known to interact with a wide range of targets, including protein kinases, tubulin, and various receptors, playing roles in anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comnih.govmdpi.com The 5-methoxy substitution, in particular, has been noted in compounds with significant biological effects, including antifungal and cell signaling modulation properties. mdpi.commdpi.comnih.gov The cyclohexanone moiety can participate in hydrogen bonding and provides a three-dimensional scaffold that can be crucial for specific binding interactions. The combination of these two fragments in one molecule suggests potential interactions with targets that have complex binding sites.
The process of using this compound as a chemical probe would involve synthesizing tagged versions of the compound (e.g., with biotin (B1667282) or a fluorescent label) to facilitate the isolation and identification of its binding partners from cell lysates. Subsequent proteomic analysis could then reveal novel proteins or pathways modulated by this chemical scaffold, opening new avenues for therapeutic intervention.
Potential as a Lead Compound or Scaffold for New Therapeutic Modalities (Conceptual/Preclinical)
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The indole-cyclohexanone framework of this compound represents a promising scaffold for the development of new therapeutic modalities. rjpharmacognosy.ir The inherent bioactivity of the indole nucleus, combined with the structural features of the cyclohexanone ring, provides a foundation for designing libraries of derivatives with diverse pharmacological profiles. sci-hub.seresearchgate.net
Indole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, hypertension, and microbial infections. sci-hub.senih.gov For instance, indole-based alkaloids like vincristine (B1662923) and vinblastine (B1199706) are well-established anticancer agents. mdpi.com The potential therapeutic applications for derivatives of this compound are conceptually broad, spanning oncology, neurodegenerative disorders, and infectious diseases. mdpi.comnih.gov The hybridization of the indole and cyclohexanone motifs could lead to compounds with novel mechanisms of action or improved selectivity for existing targets. nih.gov
Preclinical development would involve synthesizing a focused library of analogues and screening them against a panel of disease-relevant assays. For example, based on the known anticancer properties of many indole compounds, derivatives could be tested for their ability to inhibit cancer cell proliferation or to target specific pathways like the HIPPO-YAP/TAZ/TEAD pathway, which is crucial in cancer development. nih.govnih.gov
Strategies for Enhancing Selectivity and Potency of this compound Derivatives
Optimizing a lead compound's selectivity and potency is a critical step in drug discovery. For derivatives of this compound, several medicinal chemistry strategies can be employed. A systematic structure-activity relationship (SAR) study would be foundational to understanding how modifications to the molecular scaffold affect its biological activity. mdpi.commdpi.com
Key areas for modification include:
The Indole Ring: Altering substituents on the indole nitrogen (N1 position) or at other positions on the benzene (B151609) ring could significantly impact binding affinity and selectivity. For instance, studies on other indole series have shown that small, electron-donating groups at the 5-position can be favorable for potency. nih.gov
The Cyclohexanone Ring: Modifications to the cyclohexanone ring, such as introducing conformational constraints or adding functional groups, could enhance interactions with the target protein.
The Linker: The direct linkage between the indole and cyclohexanone rings could be varied, for example, by introducing a flexible chain or a rigid spacer, to optimize the spatial orientation of the two moieties for target binding.
The table below outlines some hypothetical modifications and their potential impact on the compound's properties, based on general principles of medicinal chemistry and findings from related indole derivatives. nih.govmdpi.comnih.gov
| Modification Site | Example Modification | Potential Impact | Rationale |
| Indole N1 | Methylation | Increased lipophilicity, potential for altered binding | May enhance membrane permeability and introduce new steric interactions. |
| Indole C5 | Replacement of -OCH3 with -Cl or -CF3 | Altered electronic properties and lipophilicity | Halogen atoms can form halogen bonds and alter metabolic stability. |
| Cyclohexanone Carbonyl | Reduction to hydroxyl | Introduction of H-bond donor/acceptor | Can lead to new interactions with the target's active site. |
| Cyclohexanone Ring | Introduction of a double bond | Conformational rigidity | May lock the molecule into a more bioactive conformation. |
These modifications, guided by computational modeling and iterative biological testing, would aim to produce derivatives with improved therapeutic profiles.
Development of Novel Analytical Methods for Trace Detection of this compound in Research Samples
The ability to detect and quantify compounds at very low concentrations in complex biological matrices is essential for preclinical and clinical research. For this compound and its derivatives, robust analytical methods are required. Several advanced analytical techniques are well-suited for the analysis of indole alkaloids. rjpharmacognosy.irnih.gov
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a standard and reliable method for the quantification of indole compounds. oup.com For enhanced sensitivity and resolution, Ultra-Performance Liquid Chromatography (UPLC-MS) is often the method of choice. rjpharmacognosy.ir Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives. oup.com More recently, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the precise quantification of alkaloids without the need for identical standard compounds for calibration, which can be a significant advantage when dealing with novel derivatives. nih.gov
The table below compares these analytical techniques for the trace detection of indole-cyclohexanone compounds.
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, widely available, cost-effective | Lower sensitivity compared to MS |
| LC-MS/UPLC-MS | High sensitivity and selectivity, structural information | Higher cost, matrix effects can be a challenge |
| GC-MS | Excellent for volatile compounds, high resolution | Requires derivatization for non-volatile compounds |
| qNMR | High precision, no need for identical standards, structural info | Lower sensitivity than MS, requires high-field NMR |
Developing a specific method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector settings to achieve the desired sensitivity, selectivity, and run time for its intended application in research samples.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Research on this compound
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govresearchgate.netmdpi.com For a research program focused on this compound, these computational tools can be invaluable.
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of a series of derivatives with their biological activity. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity, saving time and resources. ML algorithms can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for identifying candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.comyoutube.com
Unexplored Mechanistic Pathways and Therapeutic Avenues for this compound
While the therapeutic potential of indole derivatives is well-established in areas like oncology, there remains a vast landscape of unexplored mechanistic pathways and therapeutic applications. mdpi.comnih.gov The unique hybrid structure of this compound may allow it to interact with biological systems in novel ways.
Based on the known activities of related 5-methoxyindole compounds, several underexplored avenues could be investigated:
Antifungal Activity: 5-methoxy-1H-indole has demonstrated potent antifungal activity against phytopathogenic fungi like Fusarium graminearum, suggesting that derivatives of this compound could be developed as novel agricultural or clinical antifungal agents. mdpi.commdpi.com The mechanism may involve the induction of reactive oxygen species (ROS) in the fungal cells. mdpi.com
Modulation of Secretory Pathways: Certain 5-methoxyindoles have been shown to influence protein/peptide secretion processes in the pineal gland. nih.gov This suggests that this compound derivatives could be investigated for their potential to modulate secretory pathways in other cell types, which could be relevant for metabolic or endocrine disorders.
Targeting Protein-Protein Interactions: The rigid, three-dimensional structure that can be accessed by indole-cyclohexanone hybrids may make them suitable candidates for inhibiting challenging drug targets such as protein-protein interactions (PPIs), which are often difficult to address with traditional small molecules.
Systematic biological screening of this compound and its derivatives against a diverse range of cellular and biochemical assays could uncover unexpected biological activities and open up entirely new therapeutic possibilities.
Challenges and Future Perspectives in the Academic Research of Indole-Cyclohexanone Hybrid Compounds
Despite their potential, the academic research and development of indole-cyclohexanone hybrid compounds face several challenges. Synthesizing these molecules can be complex, often requiring multi-step reaction sequences. nih.govnih.gov The Fischer indole synthesis, a common method for creating the indole core from a ketone (like cyclohexanone), can have limitations depending on the specific substrates used. organic-chemistry.org Developing efficient and scalable synthetic routes is a key challenge that needs to be addressed.
Another challenge is the comprehensive biological characterization of these compounds. With the potential to interact with multiple targets, elucidating the precise mechanism of action can be difficult and requires a multidisciplinary approach combining chemical biology, pharmacology, and computational methods.
Looking to the future, the field of indole-based medicinal chemistry continues to be a vibrant area of research. sci-hub.seresearchgate.netsemanticscholar.org The future of indole-cyclohexanone hybrid compounds will likely involve:
The development of more efficient and versatile synthetic methodologies.
The use of AI and machine learning to accelerate the design-synthesize-test cycle.
The exploration of these compounds in novel therapeutic areas beyond the traditional focus of indole derivatives.
The continued investigation of compounds like this compound and its analogues holds significant promise for uncovering new biological mechanisms and ultimately, for the development of the next generation of innovative medicines. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone?
- Methodological Answer : The synthesis often involves acid-catalyzed Friedel-Crafts alkylation between 5-methoxyindole derivatives and cyclohexanone precursors. For example, bis-indolylalkanes (BIAs) are synthesized via electrophilic substitution using substituted indoles and ketones in the presence of catalysts like boron trifluoride etherate (BF₃·Et₂O). Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions such as over-alkylation .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR : Assign methoxy (δ ~3.8 ppm) and indolic NH (δ ~10 ppm) protons.
- X-ray crystallography : Resolve the cyclohexanone ring conformation and indole-cyclohexanone dihedral angles. SHELX programs (e.g., SHELXL for refinement) are employed to analyze diffraction data, ensuring bond lengths and angles align with expected values (e.g., C=O bond ~1.22 Å) .
Q. What are the key reactivity patterns of the cyclohexanone moiety in this compound?
- Methodological Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions) and can be reduced to cyclohexanol derivatives using NaBH₄ or LiAlH₄. Steric hindrance from the indole substituent may necessitate optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
- Methodological Answer : SHELXL refines twinned or high-resolution data by iteratively adjusting atomic coordinates and thermal parameters. For example, in cases of disordered cyclohexanone rings, SHELXL’s restraints (e.g., DFIX for bond distances) stabilize refinement. Validation tools like PLATON check for missed symmetry or voids, ensuring structural reliability .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR-indicated tautomers vs. X-ray-resolved conformers) require cross-validation:
- Dynamic NMR : Probe temperature-dependent shifts to identify equilibrating structures.
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate crystallographic models .
Q. What strategies optimize pharmacological activity assessments of this compound?
- Methodological Answer :
- In vitro assays : Test anti-proliferative activity against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations.
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy position) and compare activity trends. Molecular docking (e.g., AutoDock) predicts binding affinities to targets like estrogen receptors .
Q. How is non-target screening used to detect environmental persistence of related cyclohexanone derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with suspect screening identifies degradation products in environmental matrices. For example, isotopic patterns and fragmentation pathways distinguish this compound from structural analogs. Lack of commercial standards necessitates synthetic internal standards for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
